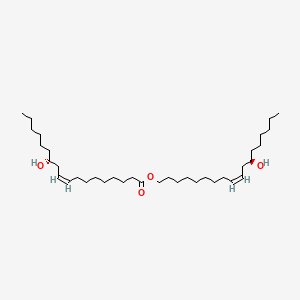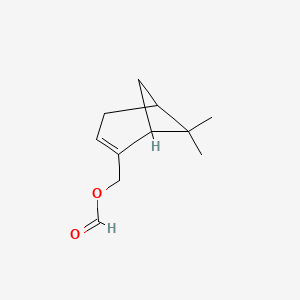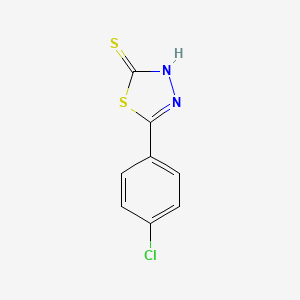
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
Descripción general
Descripción
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol is a useful research compound. Its molecular formula is C8H5ClN2S2 and its molecular weight is 228.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137056. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activity
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol serves as a precursor in the synthesis of sulfonamide derivatives showing anti-tobacco mosaic virus activity, highlighting its potential in developing antiviral compounds (Zhuo Chen et al., 2010).
Structural Analysis
The structural and electronic properties of 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives have been thoroughly investigated using various spectroscopic techniques and density functional theory (DFT) calculations, providing insights into their molecular geometry and electronic behavior (Nagaraju Kerru et al., 2019).
Corrosion Inhibition
Research into 2,5-disubstituted 1,3,4-thiadiazoles, including 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives, has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic solutions, showcasing their potential in industrial applications (F. Bentiss et al., 2007).
Antimicrobial Activity
Derivatives of 5-(4-Chlorophenyl)-1,3,4-thiadiazole have shown significant antimicrobial properties, suggesting their usefulness in developing new antibacterial and antifungal agents (D. H. Purohit et al., 2011).
Anticancer Potential
Ultrasound-promoted synthesis of novel 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carbonitrile derivatives has been explored, with some compounds exhibiting promising anticancer activity against human tumor cell lines (S. Tiwari et al., 2016).
Insecticidal Activity
Synthesis and evaluation of 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives have demonstrated remarkable insecticidal activity, providing a basis for the development of new insecticides (M. F. Ismail et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol may also interact with various biological targets.
Mode of Action
It’s worth noting that related compounds, such as chlorfenapyr, work by disrupting the production of adenosine triphosphate . This suggests that this compound might also interact with its targets in a way that disrupts cellular energy production or other vital processes.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, are known to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
For instance, a study on a related compound, UK-294,315, suggested that P-glycoprotein (P-gp) acts as a saturable absorption barrier, slowing the rate of absorption at low doses and resulting in observed nonlinearity in oral disposition in humans .
Result of Action
For instance, certain pyrazole-bearing compounds, which share some structural similarities with this compound, have demonstrated potent antileishmanial and antimalarial activities .
Action Environment
For instance, the widespread application of chlorfenapyr, a related compound, has led to some adverse effects, including pest resistance and environmental toxicity .
Análisis Bioquímico
Biochemical Properties
It is known that thiadiazole derivatives can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is likely dependent on the specific structure of the thiadiazole derivative and the biomolecule it interacts with
Cellular Effects
Similar compounds have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
Similar compounds have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels
Transport and Distribution
Similar compounds have been shown to interact with transporters or binding proteins, and affect localization or accumulation
Subcellular Localization
Similar compounds have been shown to have specific subcellular localizations and effects on activity or function
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMTZWFKSLNRMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408594 | |
| Record name | 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63857-85-2 | |
| Record name | 63857-85-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



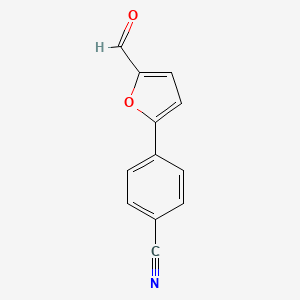
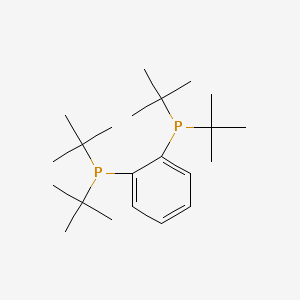
![2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B1609130.png)
![2-((Ethylthio)methyl)-1H-benzo[d]imidazole](/img/structure/B1609131.png)
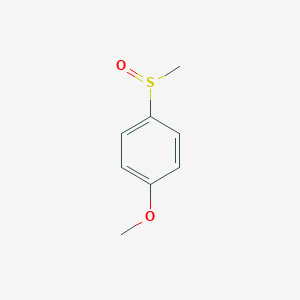
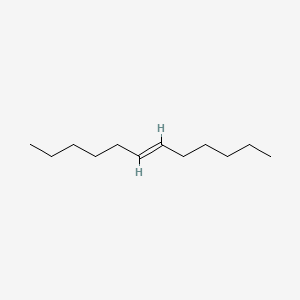
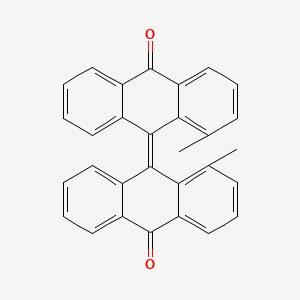


![1,2-Dioctadecanoyl-3-[cis-9-octadecenoyl]-rac-glycerol](/img/structure/B1609141.png)
